molecular formula C23H20N2O2S B2916708 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide CAS No. 477570-00-6

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide

Cat. No.: B2916708
CAS No.: 477570-00-6
M. Wt: 388.49
InChI Key: WLIZGAPIEQVHRP-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide is a synthetic small molecule based on a benzothiazole core, a scaffold recognized for its diverse biological activities and significant potential in medicinal chemistry research. Compounds featuring this structure have been investigated as multi-target therapeutic agents, particularly for the treatment of pain and inflammation. Research on analogous benzothiazole-phenyl derivatives has identified potent dual inhibitors of key enzymatic targets: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous inhibition of sEH and FAAH produces synergistic antinociceptive effects in models of inflammatory pain, offering a potential alternative to traditional analgesics like NSAIDs and opioids without depressing voluntary locomotor activity . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators and serving as valuable pharmacological tools for probing this understudied member of the Cys-loop receptor superfamily . Beyond neuroscience, the benzothiazole motif is frequently explored in antimicrobial discovery, with recent derivatives demonstrating potent antibacterial activity and functioning as inhibitors of dihydrofolate reductase (DHFR) in bacteria such as E. coli . This reagent is intended for research purposes only, strictly for use in laboratory settings. It is not approved for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-15(2)27-17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIZGAPIEQVHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid under specific conditions to form the desired benzamide derivatives .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally analogous to derivatives reported in recent studies, differing primarily in substituents on the benzamide or benzothiazole-attached phenyl rings. Key comparisons are summarized below:

Table 1: Comparison of N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives

Compound Name (ID) Substituent on Benzamide Yield (%) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) 4-OCH₃ 51 159–162 ν(C=O) at 1663 cm⁻¹; δ(Ar-H) at 7.2–8.1 ppm
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-chlorobenzamide (3r) 4-Cl 66 148–151 ν(C=O) at 1675 cm⁻¹; δ(Cl-C) at 128.9 ppm
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-(trifluoromethyl)benzamide (3s) 4-CF₃ 58 138–142 ν(C=O) at 1682 cm⁻¹; δ(CF₃) at 122.5 ppm
Target Compound 4-OCH(CH₃)₂ Hypothetical ν(C=O) ~1660–1680 cm⁻¹; δ(OCH(CH₃)₂) ~1.3 ppm (doublet)

Key Observations:

  • Electronic Effects : The 4-isopropoxy group is more electron-donating than 4-Cl or 4-CF₃ but less than 4-OCH₃. This may enhance stability against oxidative metabolism compared to methoxy derivatives .
  • Steric Effects : The bulky isopropoxy group likely reduces crystallinity and increases lipophilicity, as seen in lower melting points for bulkier substituents (e.g., 3s: 138–142°C vs. 3q: 159–162°C) .
  • Spectral Signatures : The absence of ν(S-H) (~2500–2600 cm⁻¹) in IR spectra confirms the thione tautomer in related triazole derivatives, but this is less relevant for the benzamide series .

Biological Activity

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives, which have shown various biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N2O2SC_{23}H_{20}N_{2}O_{2}S. The compound features a benzo[d]thiazole moiety and an isopropoxybenzamide structure, contributing to its pharmacological properties.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory effects. A study evaluating various benzamide derivatives found that certain substitutions on the benzene ring significantly enhanced their anti-inflammatory activity. For instance, compounds with electron-withdrawing groups showed increased inhibition of carrageenan-induced paw edema in rats, with inhibition rates ranging from 32.9% to 43.61% compared to standard treatments like Diclofenac sodium .

Table 1: Anti-inflammatory Activity Comparison

CompoundInhibition (%)Standard (Diclofenac)
This compoundTBD46.8
Compound A43.61
Compound B32.9

2. Antidiabetic Activity

The compound has been investigated for its role as a glucokinase (GK) agonist, which is critical in glucose metabolism and insulin sensitivity. GK is primarily found in the liver and pancreatic beta cells, playing a key role in regulating blood glucose levels. Studies suggest that compounds like this compound can enhance GK activity, making them potential candidates for treating type 2 diabetes .

3. Anticancer Properties

Recent investigations into the anticancer properties of benzamide derivatives have shown promising results. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including modulation of signaling cascades associated with cancer cell survival .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, rats were treated with this compound following induction of inflammation via carrageenan injection. The results indicated a statistically significant reduction in paw swelling compared to the control group, suggesting effective anti-inflammatory properties.

Case Study 2: Glucokinase Activation

A pharmacological study assessed the ability of this compound to activate glucokinase in vitro. The compound displayed a dose-dependent increase in GK activity, supporting its potential use in managing hyperglycemia.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-isopropoxybenzamide?

The compound is synthesized via coupling reactions between substituted 2-aminobenzothiazoles and benzoyl chloride derivatives. A typical protocol involves refluxing intermediates like 2-aminobenzothiazole with 4-isopropoxybenzoyl chloride in pyridine or DMF, followed by purification via column chromatography (e.g., hexane/EtOAc gradients). Reaction yields range from 51% to 86%, depending on substituent steric effects and solvent polarity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Confirm the structure through:

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm), benzothiazole C-S (δ 165–170 ppm), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .
  • HRMS (ESI) : Molecular ion peaks (e.g., [M+H]+) matching calculated masses (e.g., C23H21N2O2S requires 389.13 g/mol) .
  • IR : Amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1580 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its anti-inflammatory potential?

Screen for COX-1/COX-2 inhibition using enzyme immunoassays. For example, derivatives with methoxy substituents on the benzothiazole ring showed IC50 values of ~11 µM for COX-1 and selectivity indices (COX-2 SI) >100, indicating preferential COX-2 inhibition . Parallel albumin denaturation assays (e.g., 69–78% inhibition) can corroborate anti-inflammatory activity .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence COX-2 selectivity?

Introducing electron-donating groups (e.g., methoxy at position 6) enhances COX-2 binding affinity by stabilizing hydrogen bonds with Arg120 and Tyr355. Molecular docking (AutoDock Vina) reveals that substituents at position 6 improve binding energy (ΔG = −9.2 kcal/mol) compared to unsubstituted analogs (ΔG = −7.8 kcal/mol) .

Q. What strategies resolve discrepancies between in vitro and in silico anti-inflammatory data?

If in vitro COX-2 inhibition exceeds computational predictions:

  • Validate ligand-receptor interactions via molecular dynamics simulations (100 ns) to assess binding stability.
  • Test metabolite activity (e.g., hydroxylated derivatives) using LC-MS .
  • Adjust docking parameters (e.g., grid box size, flexibility of catalytic Ser530) to better model the COX-2 active site .

Q. Can SAR studies guide the design of analogs with improved metabolic stability?

Yes. Replace the isopropoxy group with morpholine or piperidine moieties to reduce oxidative metabolism. For example, morpholine analogs exhibit longer plasma half-lives (t1/2 = 4.7 hr vs. 2.1 hr for isopropoxy) due to decreased CYP3A4-mediated degradation .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hr conventional) .
  • Analytical Validation : Pair HPLC purity checks (>95%) with elemental analysis (C, H, N) to confirm batch consistency .
  • In Vivo Translation : Prioritize compounds with COX-2 SI >50 and albumin inhibition >60% for rodent models of inflammation .

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